Aclidinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aclidinium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis or emphysema. Aclidinium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

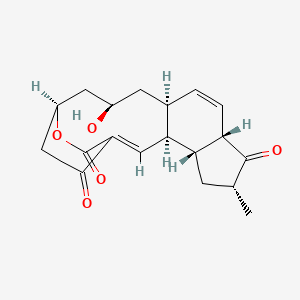

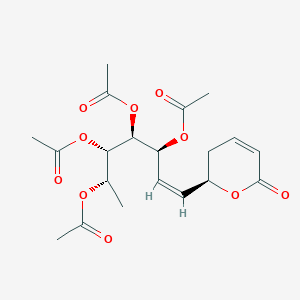

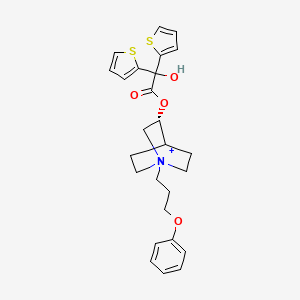

Aclidinium is a carboxylic ester obtained by formal condensation between the carboxy group of 2-hydroxy(di-2-thienyl)acetic acid and the hydroxy group of N-(3-phenoxypropyl)-3-quinuclidinol. Used as its bromide salt for the long-term maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD). It has a role as a bronchodilator agent and a muscarinic antagonist. It is a quaternary ammonium ion, a carboxylic ester, a member of thiophenes and an aromatic ether. It derives from a 3-quinuclidinol.

Aclidinium is an anticholinergic for the long-term management of chronic obstructive pulmonary disease (COPD). It has a much higher propensity to bind to muscarinic receptors than nicotinic receptors. FDA approved on July 24, 2012.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Mechanism of Action

Aclidinium bromide is a potent, long-acting inhaled muscarinic antagonist developed for treating chronic obstructive pulmonary disease (COPD). It has shown subnanomolar affinity for human muscarinic receptors M1–M5. Aclidinium demonstrates a fast onset of action, long duration of effect, and a favorable cardiovascular safety profile, which indicates its potential as a muscarinic antagonist with significant therapeutic benefits (Gavaldà et al., 2009).

Clinical Efficacy in COPD

Aclidinium has been assessed for its long-term safety and efficacy in treating COPD. Studies have shown that aclidinium provides sustained benefits in lung function and health status throughout a year-long treatment period, highlighting its potential as a maintenance therapy for COPD (Gelb et al., 2013). Additionally, aclidinium significantly improves exercise endurance, dyspnea, lung hyperinflation, and physical activity in COPD patients, suggesting comprehensive benefits in managing this condition (Beeh et al., 2014).

Pharmacokinetics and Safety

The pharmacokinetics of aclidinium indicate rapid conversion into alcohol and carboxylic acid metabolites, leading to low systemic exposure and suggesting a favorable safety profile. Its rapid clearance from the plasma and low urinary excretion further emphasize its safety in patients with varying degrees of renal function (Jansat et al., 2009). Aclidinium bromide's in vitro stability and the in vivo pharmacological activity of its metabolites have also been extensively studied, demonstrating its rapid hydrolysis and reduced propensity for systemic side effects (Sentellas et al., 2010).

Therapeutic Potential Beyond COPD

Research has explored aclidinium's effects beyond COPD treatment. For instance, it inhibits proliferation and metastasis of ovarian cancer SKOV3 cells, suggesting its potential application in cancer therapy (Qiao et al., 2018). Additionally, aclidinium's ability to modulate airway function and reduce eosinophilia in murine models indicates its potential in managing airway inflammation and asthma (Damera et al., 2010).

Eigenschaften

CAS-Nummer |

727649-81-2 |

|---|---|

Molekularformel |

C26H30NO4S2+ |

Molekulargewicht |

484.7 g/mol |

IUPAC-Name |

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C26H30NO4S2/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2/q+1/t20?,22-,27?/m0/s1 |

InChI-Schlüssel |

ASMXXROZKSBQIH-VITNCHFBSA-N |

Isomerische SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

Kanonische SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

Andere CAS-Nummern |

727649-81-2 |

Löslichkeit |

Very slightly soluble |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

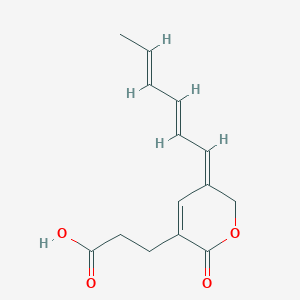

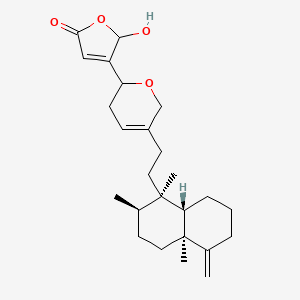

![(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1254186.png)